molecular formula C12H18O B2700219 1-(3,4-Dimethylphenyl)-1-butanol CAS No. 1071719-97-5

1-(3,4-Dimethylphenyl)-1-butanol

Cat. No.: B2700219
CAS No.: 1071719-97-5
M. Wt: 178.275
InChI Key: KEWQGJOZRIKTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-1-butanol is an organic compound characterized by a butanol group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethylphenyl)-1-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3,4-dimethylphenyl)-1-butanal or 1-(3,4-dimethylphenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of 1-(3,4-dimethylphenyl)-1-butane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: 1-(3,4-Dimethylphenyl)-1-butanal, 1-(3,4-Dimethylphenyl)-1-butanoic acid.

    Reduction: 1-(3,4-Dimethylphenyl)-1-butane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.

    1-(3,4-Dimethylphenyl)-1-pentanol: Similar structure but with a longer carbon chain.

    1-(3,4-Dimethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness

1-(3,4-Dimethylphenyl)-1-butanol is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl ring and the butanol group provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWQGJOZRIKTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.